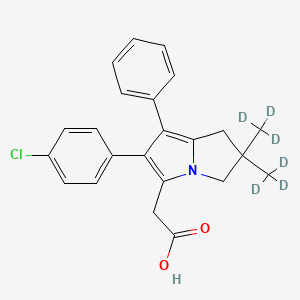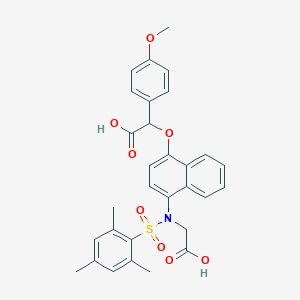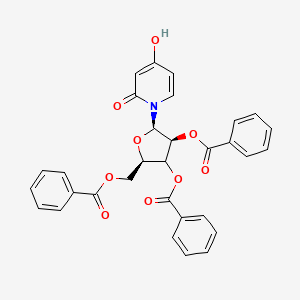
4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone typically involves the following steps:
Protection of Ribose: The ribose sugar is protected by benzoylation to form 2,3,5-tri-O-benzoyl-D-ribofuranose.
Glycosylation: The protected ribose is then glycosylated with a suitable pyridinone derivative under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of the benzoyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the pyridinone ring.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and nucleic acids.
Medicine: Investigating its antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-1-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-2(1H)-pyridinone: can be compared with other nucleoside analogs such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activity and therapeutic potential.
特性
分子式 |
C31H25NO9 |
|---|---|
分子量 |
555.5 g/mol |
IUPAC名 |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25NO9/c33-23-16-17-32(25(34)18-23)28-27(41-31(37)22-14-8-3-9-15-22)26(40-30(36)21-12-6-2-7-13-21)24(39-28)19-38-29(35)20-10-4-1-5-11-20/h1-18,24,26-28,33H,19H2/t24-,26?,27+,28-/m1/s1 |
InChIキー |
GUEPFYBEHGIHIW-QSFPNKMLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=CC3=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


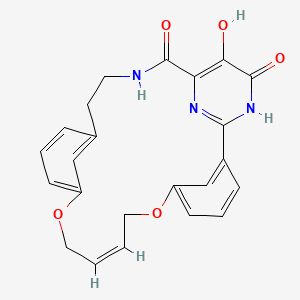

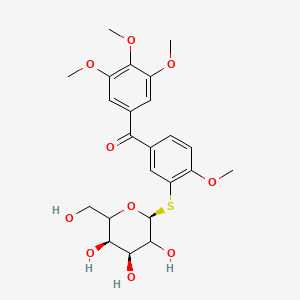
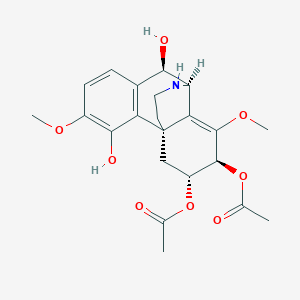
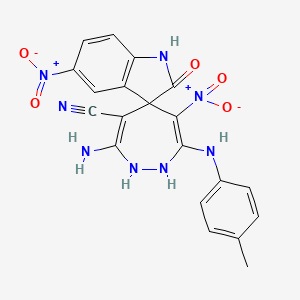
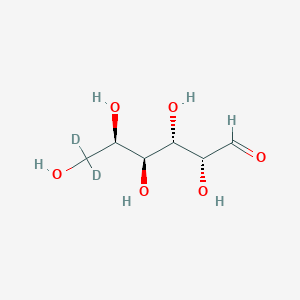
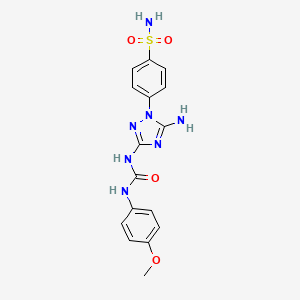
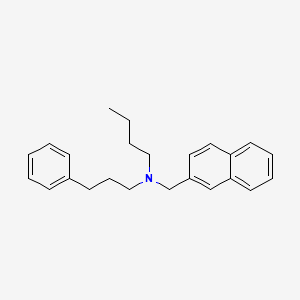
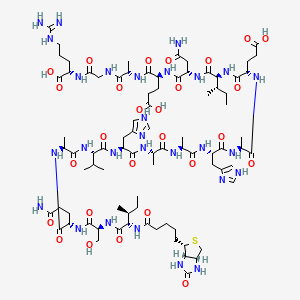
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

